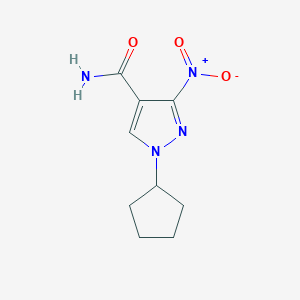
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole-4-carboxamide derivatives and is known for its anti-inflammatory and analgesic properties.
作用機序
The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide reduces the production of prostaglandins and thus reduces inflammation and pain. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation and immune response. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to modulate this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of these diseases. However, one of the limitations of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide and its potential side effects.
将来の方向性
There are several future directions for the study of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study the mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide in more detail, in order to fully understand its effects on inflammation and pain. Additionally, further studies are needed to determine the potential side effects of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide and to optimize its synthesis for scientific research purposes. Overall, the study of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide involves the reaction of cyclopentanone, hydrazine hydrate, and nitric acid. The reaction yields 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide as a yellow crystalline solid with a melting point of 161-163°C. The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been optimized to increase the yield and purity of the compound for scientific research purposes.
科学的研究の応用
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-cyclopentyl-3-nitropyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-8(14)7-5-12(6-3-1-2-4-6)11-9(7)13(15)16/h5-6H,1-4H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBKJKHEJKHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)

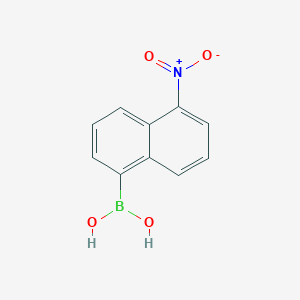
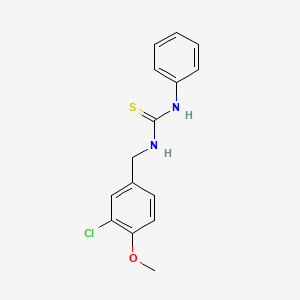
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
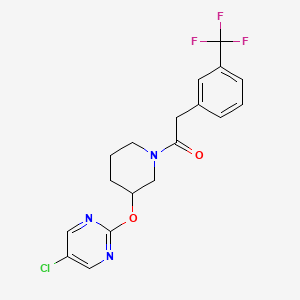
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)

![2-[4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2613776.png)
![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)
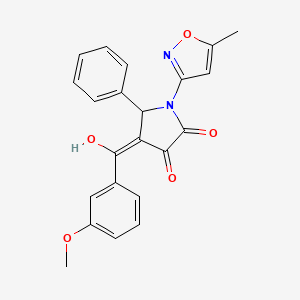
![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)